Product packaging for Glutamine, N-2-mercaptoethyl-(Cat. No.:CAS No. 45102-60-1)

Glutamine, N-2-mercaptoethyl-

Cat. No.: B12719682
CAS No.: 45102-60-1
M. Wt: 206.27 g/mol
InChI Key: DACAJQHNYZRUTJ-YFKPBYRVSA-N
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Description

Contextualization within Amino Acid and Thiol Biochemistry

N-2-mercaptoethylglutamine is fundamentally an amino acid derivative. ontosight.ai It is derived from L-glutamine, the most abundant and versatile amino acid in the human body, which serves as a primary nitrogen transporter and is essential for the metabolic functions of rapidly dividing cells, particularly those of the immune system. nih.govnih.gov Glutamine's availability is crucial during catabolic states, where it can become conditionally essential. nih.govnih.gov

The defining feature of N-2-mercaptoethylglutamine is the substitution of the glutamine amino group with a 2-mercaptoethyl group. This modification introduces a sulfhydryl or thiol group (-SH) into the molecule. ontosight.ai Thiols are sulfur analogs of alcohols and are characterized by their high nucleophilicity and reactivity, which allows them to participate in redox reactions. ebsco.com This thiol group is a key feature, suggesting the compound may play a role as an antioxidant or in cellular protection against oxidative stress. ontosight.ai

Furthermore, the presence of the gamma-glutamyl portion of the molecule suggests a potential link to the γ-glutamyl cycle, a critical pathway for the synthesis and degradation of glutathione (B108866), a major endogenous antioxidant. ontosight.ai The enzyme γ-glutamyl transpeptidase (GGT), which is central to this cycle, is a known target for γ-glutamyl derivatives. cystinosis.org.uk

Nomenclatural Considerations and Structural Analogues

The compound is identified by several names in scientific literature and chemical databases, which reflects its structure as a derivative of both glutamine and cysteamine (B1669678).

The most common synonyms used in academic research include Gamma-L-Glutamylcysteamine and N-(2-Mercaptoethyl)-L-glutamine. ontosight.ai These names highlight the linkage between the gamma-glutamyl moiety and the cysteamine (2-mercaptoethylamine) structure.

Interactive Table: Compound Identifiers Select a property from the dropdown menu to view the corresponding identifier for N-2-mercaptoethylglutamine.

PropertyIdentifierSource
Synonym Gamma-L-Glutamylcysteamine ontosight.ai
Synonym N-(2-Mercaptoethyl)-L-glutamine ontosight.ai
CAS Number 45102-60-1 ontosight.ai
Chemical Identifier CHEMBL3763577 ontosight.ai
UNII U0SO4TV65D ontosight.ai

Structurally, N-2-mercaptoethylglutamine belongs to a broader class of unnatural, modified amino acids. The synthesis of amino acids containing thiol or selenol groups is an active area of chemical biology research. nih.govfrontiersin.org These synthetic amino acids, such as β-thiol leucine (B10760876) and γ-thiol proline, are developed to expand the tools available for chemical protein synthesis and to study post-translational modifications. frontiersin.orgresearchgate.net N-2-mercaptoethylglutamine can be considered a structural analogue to other gamma-glutamyl compounds, such as gamma-L-glutamyl-(S)-trans-1-propenyl-L-cysteine, which also feature a modified cysteine or cysteine-like residue attached to a glutamate (B1630785). nih.gov

Emerging Research Significance and Scope of Investigation

The biological importance of N-2-mercaptoethylglutamine is an area of active and ongoing investigation. ontosight.ai Its structural characteristics provide the basis for several research hypotheses.

Antioxidant and Metabolic Modulation: Given its thiol group, the compound is being explored for its potential as an antioxidant and for its capacity to protect cells from oxidative damage. ontosight.ai Its ability to modulate glutamine metabolism could have significant implications in various physiological and pathological states, including immune function and cancer metabolism, where glutamine is a key fuel source. ontosight.aifrontiersin.org

Prodrug Development: A significant area of research involves its use as a prodrug for the aminothiol (B82208) compound cysteamine. cystinosis.org.uk Cysteamine is a standard therapy for the genetic disorder cystinosis, but it is associated with a difficult dosing regimen and side effects. researchgate.net By attaching a γ-glutamyl group, researchers aim to create a prodrug (γ-glutamyl-cysteamine) that targets the enzyme γ-glutamyl transpeptidase (GGT). cystinosis.org.uk This enzyme is highly expressed on the surface of cells in the kidney and other organs affected by cystinosis, potentially allowing for targeted delivery and intracellular release of cysteamine. cystinosis.org.uk

Enzyme Inhibition: Research has also suggested a role for N-2-mercaptoethylglutamine in the mechanism of enzyme inhibition. It has been proposed that the formation of N-(γ-glutamyl)cysteamine by transglutaminase enzymes could be the mechanism by which cysteamine acts as a competitive inhibitor of these enzymes. touro.edu The formation of this compound could account for a significant portion of cysteamine metabolism that was previously unexplained. touro.edu

Further investigation is required to fully elucidate the specific mechanisms of action and biological activities of N-2-mercaptoethylglutamine and to explore its potential applications in biotechnology and medicine. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O3S B12719682 Glutamine, N-2-mercaptoethyl- CAS No. 45102-60-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45102-60-1

Molecular Formula

C7H14N2O3S

Molecular Weight

206.27 g/mol

IUPAC Name

(2S)-2-amino-5-oxo-5-(2-sulfanylethylamino)pentanoic acid

InChI

InChI=1S/C7H14N2O3S/c8-5(7(11)12)1-2-6(10)9-3-4-13/h5,13H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

DACAJQHNYZRUTJ-YFKPBYRVSA-N

Isomeric SMILES

C(CC(=O)NCCS)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NCCS)C(C(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 2 Mercaptoethylglutamine Analogues

Established Synthetic Pathways for Mercaptoethylated Glutamine Derivatives

General Strategies for Incorporating the N-2-Mercaptoethyl Moiety

The introduction of an N-2-mercaptoethyl moiety to a glutamine scaffold is a key step in the synthesis of various biologically active molecules. This functional group can be incorporated through several established synthetic strategies. These methods often involve the reaction of a glutamine derivative with a reagent containing the mercaptoethyl group, or a protected form thereof. The choice of strategy depends on the desired final product and the compatibility of the reagents with other functional groups present in the glutamine molecule.

Synthesis of N-[2-(Mercaptomethyl)-3-mercaptopropanoyl]-L-glutamine and related acetylthio derivatives

A specific example of creating a mercaptoethylated glutamine derivative is the synthesis of N-[2-(Mercaptomethyl)-3-mercaptopropanoyl]-L-glutamine. This compound and its related acetylthio derivatives can be prepared by substituting L-glutamine for L-proline in established procedures. prepchem.com This method first yields N-[2-(acetylthiomethyl)-3-(acetylthio)propanoyl]-L-glutamine, which can then be converted to 1-[2-(mercaptomethyl)-3-mercaptopropanoyl]-L-glutamine. prepchem.com

Formation of Acylated L-Glutamine Derivatives Cleaved at Nα

The synthesis of acylated L-glutamine derivatives often involves the use of protecting groups to ensure selective reaction at the desired position. For instance, N-acetyl derivatives of L-glutamine can be synthesized using acetic anhydride (B1165640) as the acetylating agent in an aqueous solution. researchgate.net Another approach involves reacting L-glutamic acid with phthalic anhydride to produce phthaloyl-L-glutamic acid. google.com This intermediate can then be further modified. For the synthesis of L-alanyl-L-glutamine, phthalic anhydride is reacted with L-alanine to prepare phthalic anhydride-L-alanine, which is then acylated and halogenated. google.com This is followed by condensation with L-glutamic acid monoester and subsequent ammonolysis and deprotection to yield the final dipeptide. google.com

Synthesis of Related Compounds Containing Glutamine and Mercaptoethyl Groups

Glutaminase (B10826351) Inhibitors Featuring Mercaptoethyl Linkers (e.g., bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) Analogues)

A significant area of research has focused on the synthesis of glutaminase inhibitors that feature mercaptoethyl linkers. A prominent example is the development of analogues of bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). acs.orgnih.gov In an effort to create more potent GLS inhibitors with improved drug-like properties, a series of BPTES analogues have been synthesized and evaluated. acs.orgnih.gov

The synthesis of these analogues often starts with the reaction of thiodipropionic acid with thiosemicarbazide (B42300) in the presence of phosphorus oxychloride to produce a bis-aminothiadiazole intermediate. nih.gov This intermediate is then coupled with phenylacetyl chloride to yield BPTES. nih.gov By varying the stoichiometry of phenylacetyl chloride, both mono- and di-acylated products can be obtained. acs.org

Structure-activity relationship (SAR) studies have revealed that the mercaptoethyl linker plays a critical role in the high-affinity binding to the allosteric site of GLS. nih.govjohnshopkins.edunih.gov For instance, a BPTES analogue with a mercaptoethyl (-SCH2CH2-) linker was found to be a potent GLS inhibitor, while derivatives with an n-propyl (-CH2CH2CH2-) or dimethylsulfide (-CH2SCH2-) linker showed significantly lower or no inhibitory activity. nih.govjohnshopkins.edunih.gov

To improve the bioavailability of BPTES, which has poor solubility, various analogues have been synthesized. nih.gov Some truncated analogues, where one of the phenylacetyl groups is removed, have shown similar potency to BPTES but with better solubility. nih.govresearchgate.net

Table 1: Synthetic Intermediates and Final Compounds in the Synthesis of BPTES Analogues

Compound Name Starting Material(s) Key Reagents Reference
Bis-aminothiadiazole Thiodipropionic acid, Thiosemicarbazide Phosphorus oxychloride acs.orgnih.gov
BPTES Bis-aminothiadiazole Phenylacetyl chloride acs.orgnih.gov

Mercaptoethylated Amine Derivatives for Biochemical Probing (e.g., N-[2-(N-(2-mercaptoethyl)) amino ethyl]-N-(2-mercaptoethyl)-3,5-dimethylacetamide amantadine-technetium)

While specific synthetic details for N-[2-(N-(2-mercaptoethyl)) amino ethyl]-N-(2-mercaptoethyl)-3,5-dimethylacetamide amantadine-technetium were not found in the provided search results, the name suggests a complex molecule designed for biochemical probing, likely involving a technetium chelating core for imaging purposes. The synthesis would logically involve the functionalization of amantadine (B194251) with a di(mercaptoethyl)aminoethyl acetamide (B32628) moiety. This would require multi-step synthesis involving the protection of thiol groups, amide bond formation, and subsequent deprotection and radiolabeling with technetium.

Polymeric Systems Incorporating N-(2-Mercaptoethyl) Acrylamide (B121943)

The development of functional polymers from vinyl-containing monomers is a significant area of research, particularly for creating materials with reactive groups suitable for biomedical applications. N-(2-Mercaptoethyl) acrylamide (MEAM) is one such monomer, valued for its pendant thiol group which can be utilized for further chemical modification or can impart specific properties such as antioxidant capacity.

The synthesis of the MEAM monomer is typically achieved through the acrylation of cysteamine (B1669678). sci-hub.se This nucleophilic substitution reaction involves reacting cysteamine with acryloyl chloride, often in a dry acetonitrile (B52724) medium. To protect the reactive thiol group during the reaction, a silylating agent like bis(trimethylsilyl)acetamide can be used. sci-hub.se The reaction is carefully controlled, starting at a low temperature (e.g., 0°C) and then allowed to proceed at room temperature to ensure high yield and purity of the monomer. sci-hub.se

Once the MEAM monomer is synthesized and purified, it can be polymerized to create various polymeric architectures. One common approach is dispersion polymerization to form cross-linked microgels. sci-hub.se In this method, the MEAM monomer is polymerized along with a cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), in a solvent system where the monomer is soluble but the resulting polymer is not. sci-hub.se The process is initiated by a free-radical initiator, like azobisisobutyronitrile (AIBN), and carried out under an inert atmosphere at an elevated temperature (e.g., 60°C). sci-hub.se This method results in the formation of poly(N-(2-mercaptoethyl) acrylamide) (p(MEAM)) microgels, with a reported polymerization yield as high as 78% by weight. sci-hub.se The resulting microgels can be characterized using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR) to confirm the polymerization of the vinyl group and thermogravimetric analysis (TGA) to assess thermal stability. sci-hub.se

Table 1: Synthesis and Polymerization of N-(2-Mercaptoethyl) Acrylamide (MEAM)
ParameterDescriptionReference
Monomer Synthesis Acrylation of cysteamine with acryloyl chloride in dry acetonitrile. sci-hub.se
Polymerization Method Dispersion polymerization in ethanol. sci-hub.se
Cross-linker Ethylene glycol dimethacrylate (EGDMA). sci-hub.se
Initiator Azobisisobutyronitrile (AIBN). sci-hub.se
Polymerization Yield Approximately 78% by weight. sci-hub.se

Conjugation Strategies with Chelating Agents for Radiopharmaceutical Research (e.g., N,N-Bis(2-mercaptoethyl)-N′,N′-diethylethylenediamine (BMEDA))

In radiopharmaceutical research, a targeting molecule is labeled with a radionuclide to enable diagnostic imaging or targeted therapy. nih.gov For metallic radionuclides like Technetium-99m (99mTc), the most commonly used radionuclide in nuclear medicine, this is achieved by attaching a bifunctional chelating agent (BCA) to the targeting molecule. nih.govnih.gov The BCA securely binds the radiometal on one end, while its other end is covalently attached to the bioactive molecule, such as an analogue of N-2-mercaptoethylglutamine.

N,N-Bis(2-mercaptoethyl)-N′,N′-diethylethylenediamine (BMEDA) is a chelating agent belonging to the diaminedithiol (DADT) class of ligands. nih.govnih.gov This class of chelators is highly effective for complexing with 99mTc to form stable, neutral, and lipophilic complexes. nih.gov The core structure of BMEDA features two thiol groups and two amine groups that coordinate with the technetium metal center, forming a highly stable complex that prevents the release of the radionuclide in vivo. nih.gov

The conjugation of a DADT-based chelator to a molecule like N-2-mercaptoethylglutamine, which contains a primary amine in its glutamine moiety, requires a bifunctional version of the chelator. This involves chemically modifying the chelator to include a reactive group that can form a stable covalent bond with the amine group of the targeting molecule. A common and efficient strategy for this is N-hydroxysuccinimide (NHS) ester chemistry. bioclone.net An NHS ester derivative of the chelator can be synthesized, which then reacts readily with the primary amine on the glutamine portion of the molecule under mild conditions (pH 7-9) to form a stable amide linkage. bioclone.net This creates a conjugate where the targeting molecule is linked to the chelator, ready for radiolabeling.

The choice of chelator and conjugation strategy is critical as it can significantly influence the pharmacokinetic properties of the resulting radiopharmaceutical. nih.gov The stability of the radiometal-chelator complex is paramount, and DADT-based chelators have been shown to form 99mTc complexes with superior stability compared to other systems like those based on diethylenetriaminepentaacetic acid (DTPA). nih.gov Furthermore, some modern approaches explore chelator-free labeling, where the targeting molecule or a carrier system, such as a dendrimer conjugated to glutamine, has an intrinsic high affinity for the radionuclide, simplifying the labeling process. dovepress.com

Table 2: Common Chelating Systems for Technetium-99m
Chelator/SystemKey FeaturesReference
DADT (e.g., BMEDA) Forms stable, neutral, lipophilic complexes with 99mTc. nih.gov
MAG3 (Mercaptoacetyltriglycine) Forms stable anionic complexes; widely used for renal imaging agents. mdpi.com
HYNIC (Hydrazinonicotinamide) Versatile system requiring co-ligands for stable 99mTc complexation. mdpi.com
DTPA (Diethylenetriaminepentaacetic acid) Forms hydrophilic complexes; used in various imaging agents. mdpi.com
99mTc-Tricarbonyl Core A stable core that can be chelated by various hydrophilic ligands. nih.gov

Theoretical Biochemical and Cellular Mechanisms of Action

Metabolic Roles Attributed to the Glutamine Moiety

The glutamine component of N-2-mercaptoethyl-glutamine is central to numerous metabolic and biosynthetic processes. As the most abundant free amino acid in the human body, glutamine is a critical substrate for rapidly dividing cells and plays a pivotal role in maintaining cellular function. wikipedia.orgwebmd.comnih.gov

Glutamine serves as a major source of carbon for the replenishment of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. wikipedia.orgnih.gov This is particularly crucial for proliferating cells, including endothelial and cancer cells, which exhibit high rates of glutamine consumption. nih.govembopress.org

The metabolic pathway begins with the transport of glutamine into the cell, followed by its conversion into glutamate (B1630785) by the mitochondrial enzyme glutaminase (B10826351) (GLS). nih.govmdpi.com Glutamate is then converted to α-ketoglutarate (α-KG), an intermediate of the TCA cycle. embopress.orgnih.govnih.gov This influx of glutamine-derived carbon into the TCA cycle is vital for the production of ATP and reducing equivalents (NADH and FADH₂), as well as for providing biosynthetic precursors for anabolic pathways. nih.govembopress.org For instance, citrate (B86180) produced in the TCA cycle can be exported to the cytoplasm to serve as a precursor for the synthesis of fatty acids. nih.gov In endothelial cells, glutamine supplies over 70% of the carbons in the TCA cycle, highlighting its significance as a bioenergetic and biosynthetic fuel. embopress.org

Table 1: Key Contributions of the Glutamine Moiety to Cellular Metabolism

Metabolic ProcessRole of Glutamine MoietyKey Products/Outcomes
Anaplerosis Serves as a primary carbon source to replenish TCA cycle intermediates.α-ketoglutarate, ATP, NADH, FADH₂
Energy Production Fuels mitochondrial oxidative phosphorylation.ATP
Biosynthesis Provides carbon backbone for the synthesis of other molecules.Fatty acids, non-essential amino acids

Beyond its role as a carbon donor, glutamine is the principal carrier of nitrogen in the body and a key nitrogen donor for a multitude of anabolic processes. wikipedia.orgnih.govdrugbank.com This function is essential for the synthesis of a wide range of biologically important macromolecules required for cell proliferation and survival.

Key biosynthetic pathways reliant on glutamine as a nitrogen donor include:

Nucleotide Synthesis : Glutamine provides the nitrogen atoms required for the construction of both purine (B94841) and pyrimidine (B1678525) rings, the fundamental building blocks of DNA and RNA. nih.govembopress.orgyoutube.com

Non-Essential Amino Acid (NEAA) Synthesis : The amide group of glutamine is used in transamination reactions to produce other amino acids, such as asparagine, alanine, and serine. nih.govnih.gov

Hexosamine Biosynthesis : Glutamine contributes nitrogen for the synthesis of glucosamine-6-phosphate, a precursor for the production of glycoproteins, glycolipids, and proteoglycans. nih.govmdpi.com

Glutamine also plays a crucial role in systemic nitrogen homeostasis by acting as a nontoxic transporter of ammonia (B1221849) between tissues. wikipedia.orgdrugbank.com The enzyme glutamine synthetase catalyzes the fixation of ammonia onto glutamate to form glutamine, a reaction that is vital for ammonia detoxification, particularly in the brain. nih.govresearchgate.netyoutube.com

The glutamine moiety is integral to maintaining cellular redox balance through its role as a direct precursor for the synthesis of glutathione (B108866) (GSH). nih.govembopress.orgnih.gov GSH, a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is the most abundant endogenous antioxidant in cells. nih.govembopress.org

The synthesis of GSH is initiated by the conversion of glutamine to glutamate. nih.govresearchgate.net Glutamate is then combined with cysteine by the enzyme glutamate-cysteine ligase, followed by the addition of glycine to form GSH. embopress.org By providing the glutamate backbone, glutamine supplementation can enhance the biosynthesis of GSH, thereby bolstering the cell's antioxidant defenses. nih.govnih.govresearchgate.net This is critical for protecting cells from damage caused by reactive oxygen species (ROS) generated during metabolic processes and in response to oxidative stress. nih.gov An adequate supply of GSH is essential for detoxifying harmful substances and maintaining the integrity of cellular components. nih.govdrugbank.com

Advanced Analytical and Characterization Methodologies

Chromatographic and Spectroscopic Techniques for Compound Analysis and Purity Assessment

The comprehensive analysis of Glutamine, N-2-mercaptoethyl- necessitates a suite of advanced analytical techniques to confirm its identity, determine its purity, and elucidate its precise chemical structure.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of amino acids and their derivatives. For a polar compound like Glutamine, N-2-mercaptoethyl-, several HPLC methods are applicable.

Reversed-Phase (RP) HPLC: While challenging for highly hydrophilic compounds, RP-HPLC can be used, often with ion-pairing reagents like heptafluorobutyric acid (HFBA) to improve retention on C18 columns. chem-agilent.com This method separates compounds based on hydrophobicity.

Ion-Exchange Chromatography (IEC): This is a highly effective method for separating amino acids. scirp.org Using a cation-exchange column, compounds are separated based on their charge, allowing for excellent resolution between glutamine derivatives and related compounds like glutamic acid. scirp.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds and provides an alternative to reversed-phase chromatography. helixchrom.com

Detection is commonly achieved using UV detectors, typically at low wavelengths (~205-210 nm). hmdb.ca For enhanced sensitivity and specificity, post-column derivatization with reagents like ninhydrin, which reacts with the primary amine to produce a colored compound detectable at 570 nm, is often employed. scirp.orgscirp.org

Below is a table summarizing typical HPLC conditions used for the analysis of glutamine and related derivatives.

ParameterMethod 1: Ion-ExchangeMethod 2: Reversed-Phase
Column Sodium Cation-Exchange Column scirp.orgNewcrom R1 sielc.com or Zorbax SB-C18 chem-agilent.com
Mobile Phase Sodium Eluant Buffers (e.g., pH 3.15 and 7.40) scirp.orgAcetonitrile (B52724), Water, and an acid (e.g., Phosphoric or Formic Acid) sielc.comsielc.com
Flow Rate 0.4 mL/min scirp.org1.0 mL/min sielc.com
Temperature 48°C scirp.org23°C researchgate.net
Detection Post-column derivatization with Ninhydrin, UV-Vis at 570 nm scirp.orgscirp.orgUV at 205 nm researchgate.net or Mass Spectrometry (MS) sielc.com

Mass Spectrometry Platforms for Structural Elucidation and Quantification

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elucidating the structure of Glutamine, N-2-mercaptoethyl-. It is most powerfully applied when coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for analyzing non-volatile, polar molecules. Electrospray Ionization (ESI) is the most common ionization method, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. nih.gov Tandem MS (MS/MS) experiments are then used to fragment this ion, providing structural information. A known issue with glutamine analysis is its propensity to cyclize into pyroglutamic acid in the ion source, an artifact that must be accounted for, often by using optimized source conditions and chromatographic separation. researchgate.netacs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of amino acids, GC-MS analysis requires a prior derivatization step to convert the polar functional groups (amine, carboxylic acid, thiol) into more volatile esters or silyl (B83357) derivatives. researchgate.net While this adds a step to sample preparation, it provides excellent chromatographic resolution and sensitive detection. The analysis of amines by GC often requires specialized deactivated columns to prevent peak tailing due to the basicity of the analytes. labrulez.com

The fragmentation pattern in MS/MS provides a structural fingerprint. For Glutamine, N-2-mercaptoethyl-, fragmentation would be expected to occur at the amide bonds and along the alkyl chains.

TechniqueIonization ModeParent Ion (m/z)Key Fragment Ions (m/z)Notes
LC-ESI-MS/MS ESI Positive[M+H]⁺Fragments from loss of NH₃, H₂O, and cleavage of the mercaptoethyl group.In-source cyclization to pyroglutamic acid is a potential artifact. nih.gov
GC-MS (Derivatized) Electron Impact (EI)[M]⁺ (of derivative)Characteristic fragments of the derivative and the core structure.Requires derivatization to increase volatility. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR would be essential for characterizing Glutamine, N-2-mercaptoethyl-.

¹H NMR: Provides information on the number of different types of protons and their connectivity. For Glutamine, N-2-mercaptoethyl-, distinct signals would be expected for the protons on the glutamine backbone and the N-2-mercaptoethyl side chain.

¹³C NMR: Shows the number of distinct carbon environments in the molecule.

2D NMR (e.g., COSY, HSQC): These experiments establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), allowing for the complete and unambiguous assignment of all signals to their respective atoms in the molecular structure. researchgate.net

The table below shows the known ¹H NMR chemical shifts for L-glutamine in D₂O, which serves as a reference for assigning the glutamine portion of the target molecule. hmdb.cachemicalbook.com

Proton Assignment (L-Glutamine)Chemical Shift (ppm)Multiplicity
Hα (alpha-proton)3.78Triplet
Hγ (gamma-protons)2.46Triplet
Hβ (beta-protons)2.14Multiplet

Additional signals corresponding to the -CH₂-CH₂-SH group would be expected, typically in the 2.5-3.5 ppm range for the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms.

Vibrational Spectroscopy (e.g., Fourier Transformed Infrared Spectroscopy (FT-IR)) and Elemental Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transformed Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of Glutamine, N-2-mercaptoethyl- would display characteristic absorption bands for its functional groups. The spectrum would be dominated by features from the glutamine backbone, with additional key signals confirming the mercaptoethyl substitution. researchgate.net

Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur, Oxygen) in a pure sample. The experimental percentages are compared to the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and support its identification.

The following table lists the expected characteristic FT-IR absorption bands.

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amide & Amine)Stretching3400-3200
C-H (Alkyl)Stretching2960-2850
S-H (Thiol)Stretching2600-2550 (weak)
C=O (Carboxylic Acid)Stretching1725-1700
C=O (Amide I)Stretching~1650
N-H (Amide II)Bending~1550

Biochemical and Cellular Assay Techniques for Functional Characterization

To understand the biological activity of Glutamine, N-2-mercaptoethyl-, particularly its potential interaction with enzymes involved in glutamine metabolism, specific biochemical assays are required.

Enzyme Activity Assays (e.g., Glutaminase (B10826351) activity and inhibition kinetics)

Glutaminase is a key enzyme that catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849). realgenelabs.com Many cancer cells exhibit a dependency on this pathway, making glutaminase a therapeutic target. nih.gov N-substituted glutamine analogs can act as inhibitors of this enzyme.

An assay to test the inhibitory potential of Glutamine, N-2-mercaptoethyl- would involve:

Measuring Enzyme Activity: The activity of glutaminase is typically measured by quantifying the rate of production of one of its products, either glutamate or ammonia. abcam.comelabscience.com This can be done using coupled enzymatic reactions that lead to a change in absorbance or fluorescence. caymanchem.comnih.gov

Inhibition Kinetics: To determine if the compound is an inhibitor, the assay is run in the presence of varying concentrations of Glutamine, N-2-mercaptoethyl-. A decrease in the rate of product formation indicates inhibition.

Determining IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve. This value represents the concentration of the inhibitor required to reduce enzyme activity by 50% and is a standard measure of an inhibitor's potency. Studies on known glutaminase inhibitors like CB-839 and BPTES provide a framework for these types of analyses. nih.govnih.gov

Cell-Based Assays for Proliferation, Viability, and Metabolic Activity (e.g., WST-1 test)

Cell-based assays are fundamental tools for assessing the biological activity of a compound. The Water Soluble Tetrazolium Salt (WST-1) assay, for instance, is a colorimetric method used to quantify cell proliferation, viability, and metabolic activity. The principle of this assay lies in the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in metabolically active cells, which produces a soluble formazan (B1609692) dye. cellbiologics.commerckmillipore.comabcam.com The amount of formazan dye formed is directly proportional to the number of viable cells and can be quantified by measuring the absorbance with a spectrophotometer (ELISA reader). merckmillipore.comsigmaaldrich.com This method is advantageous because it is a single-step process that does not require the solubilization of the formazan product, unlike the MTT assay. cellbiologics.comsigmaaldrich.com

While this methodology is standard for evaluating novel chemical entities, no studies were identified that specifically applied the WST-1 test or similar cell-based assays to determine the effects of "Glutamine, N-2-mercaptoethyl-" on cell proliferation, viability, or metabolic activity.

Molecular Biology Techniques for Gene and Protein Expression Analysis

Molecular biology techniques are crucial for elucidating the mechanisms of action of a compound at the molecular level. Glutamine, as a parent molecule, is known to regulate the expression of numerous genes and activate various intracellular signaling pathways that are involved in metabolism, signal transduction, and cell defense. nih.govnih.gov Standard techniques to analyze these changes include:

Gene Expression Analysis: Techniques like quantitative Polymerase Chain Reaction (qPCR) and RNA sequencing (RNA-Seq) are used to measure changes in messenger RNA (mRNA) levels of specific genes in response to a compound. nih.govmdpi.com

Protein Expression Analysis: Western blotting is a widely used method to detect and quantify specific proteins, providing insights into how a compound affects protein levels and signaling pathways. nih.gov

Despite the known role of glutamine in gene and protein regulation, no research was found that specifically investigates the impact of "Glutamine, N-2-mercaptoethyl-" on the expression of any genes or proteins.

Advanced Imaging and Tracing Modalities in Preclinical Studies

Preclinical imaging allows for the non-invasive visualization and quantification of biological processes in living organisms.

Radiochemical Synthesis and Quality Control for Imaging Agents (e.g., Technetium-99m labeling)

For single-photon emission computed tomography (SPECT) imaging, bioactive molecules are often labeled with a gamma-emitting radionuclide like Technetium-99m (99mTc). nih.gov The 99mTc radionuclide is favored due to its ideal nuclear properties, including a 6-hour half-life and 140 keV gamma photon emission, and its availability from 99Mo/99mTc generators. unm.edumdpi.com The synthesis of a 99mTc-labeled radiopharmaceutical involves the reduction of pertechnetate (B1241340) ([99mTc]TcO4-), eluted from the generator, which is then complexed with a chelating agent attached to the molecule of interest. mdpi.comnih.gov The mercaptoethyl group in "Glutamine, N-2-mercaptoethyl-" contains a thiol, which is a functional group known to chelate technetium.

Quality control is essential to ensure the purity and stability of the radiolabeled compound before administration. banglajol.info Key quality control tests include:

Radiochemical Purity (RCP): This determines the percentage of the radionuclide that is successfully bound to the compound of interest versus impurities like free pertechnetate or reduced/hydrolyzed technetium. mattioli1885journals.comnih.gov Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are common methods for RCP assessment. nih.govdergipark.org.tr

Radionuclidic Purity: This test ensures that no other radioactive isotopes are present in the eluate. dergipark.org.tr

Sterility and Apyrogenicity: These tests ensure the absence of microbial contamination and fever-inducing substances. banglajol.info

No specific studies detailing the radiochemical synthesis or quality control procedures for 99mTc-labeled "Glutamine, N-2-mercaptoethyl-" have been reported.

Micro-SPECT/CT Imaging for In Vivo Distribution and Target Engagement

Micro-SPECT/CT is a preclinical imaging modality that combines the functional information from SPECT with the anatomical detail from computed tomography (CT). nih.govhelsinki.fi This technique allows for the non-invasive, longitudinal tracking of a radiolabeled compound (like a 99mTc-labeled molecule) in a small animal model. nih.govnih.gov It provides quantitative data on the biodistribution, pharmacokinetics, and target engagement of the imaging agent. helsinki.finih.gov By imaging at various time points after injection, researchers can determine where the compound accumulates in the body and for how long, which is critical for evaluating its potential as a diagnostic or therapeutic agent. nih.gov

There are no published preclinical studies using Micro-SPECT/CT to visualize the in vivo distribution or target engagement of "Glutamine, N-2-mercaptoethyl-".

Structural Biology Approaches (e.g., X-ray Crystallography of Protein-Inhibitor Complexes)

X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic structure of molecules, including protein-ligand complexes. nih.gov The process involves crystallizing the protein in complex with its inhibitor (the ligand) and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. nih.govyoutube.com This information is invaluable for understanding the specific molecular interactions between the inhibitor and its protein target, such as hydrogen bonds and hydrophobic interactions. researchgate.net Such structural insights are crucial for structure-based drug design and for optimizing the potency and selectivity of an inhibitor. nih.gov

No X-ray crystallography data is available for "Glutamine, N-2-mercaptoethyl-" in complex with any protein target.

Preclinical Research Applications and Empirical Findings

In Vitro Investigations

Cancer cells often exhibit a reprogrammed metabolism characterized by an increased dependence on glutamine. This "glutamine addiction" is crucial for supporting rapid proliferation and survival. In this context, glutamine analogs and inhibitors of glutamine metabolism are of significant interest. While direct studies on the comprehensive effects of Glutamine, N-2-mercaptoethyl- on metabolic reprogramming in various disease models are not extensively detailed in publicly available literature, its structural similarity to glutamine suggests a potential role as a modulator of metabolic pathways.

Cancer cells utilize glutamine as a primary carbon and nitrogen source to fuel the tricarboxylic acid (TCA) cycle, support nucleotide and amino acid synthesis, and maintain redox homeostasis. The metabolic reprogramming in cancer often involves the upregulation of glutamine transporters and enzymes involved in glutaminolysis. Future in vitro research could explore how Glutamine, N-2-mercaptoethyl- might interfere with these processes in cancer cell lines or models of metabolic disorders, potentially elucidating novel therapeutic avenues.

There is no available research to suggest that Glutamine, N-2-mercaptoethyl- has been evaluated for its inhibitory effects on acetylcholinesterase.

Glutamine plays a critical role in cellular antioxidant defense through its role as a precursor for glutathione (B108866) (GSH) synthesis. The mercapto (-SH) group in the N-2-mercaptoethyl moiety of the compound could theoretically contribute to its antioxidant properties by acting as a reducing agent.

Studies on related compounds, such as poly(N-(2-mercaptoethyl) acrylamide) microgels, have demonstrated antioxidant capabilities. This suggests that the mercaptoethyl group may confer some antioxidant potential. However, direct experimental evidence from in vitro studies assessing the antioxidant and cytoprotective effects of Glutamine, N-2-mercaptoethyl- in various cellular systems is currently lacking. Future research would be necessary to determine if this compound can protect cells from oxidative stress and the mechanisms by which it might do so.

Glutamine is an essential nutrient for immune cells, including lymphocytes and macrophages, supporting their proliferation, differentiation, and effector functions. Given this, glutamine analogs could potentially modulate immune responses. For instance, by competing with glutamine for uptake or metabolism, Glutamine, N-2-mercaptoethyl- might influence T-cell activation and cytokine production. However, there are currently no specific in vitro studies that have investigated the direct effects of Glutamine, N-2-mercaptoethyl- on immune cell function and modulation.

The unique chemical properties of Glutamine, N-2-mercaptoethyl- could make it a candidate for incorporation into novel drug delivery systems. For instance, the thiol group could be used for conjugation to other molecules or for the formation of disulfide bonds in stimuli-responsive systems. While research exists on the use of microgels based on a similar mercaptoethyl-containing polymer for drug delivery, there is no specific information available on the development and characterization of microgels or liposomes incorporating Glutamine, N-2-mercaptoethyl-.

In Vivo Animal Model Studies

There is a notable absence of published in vivo animal model studies specifically investigating the compound Glutamine, N-2-mercaptoethyl-. Such studies would be crucial to understand its pharmacokinetics, pharmacodynamics, efficacy, and safety in a whole-organism context. Future in vivo research could explore its potential therapeutic effects in animal models of cancer, metabolic disorders, or inflammatory diseases, building upon any promising in vitro findings.

Investigation of Compound Biodistribution and Pharmacokinetics (e.g., in mice)

While specific pharmacokinetic data for Glutamine, N-2-mercaptoethyl- is not extensively detailed in publicly available literature, the methodologies for evaluating such compounds are well-established in preclinical research. The study of a compound's biodistribution and pharmacokinetics involves tracking its absorption, distribution, metabolism, and excretion (ADME) within a living organism, typically rodent models like mice or rats.

Standard procedures involve administering the compound through various routes, such as intravenous or oral, and then measuring its concentration in plasma and various tissues over time. For novel amino acid derivatives, these studies are crucial to understand how the chemical modification—in this case, the addition of an N-2-mercaptoethyl group to glutamine—affects its stability, tissue penetration, and clearance rate compared to the parent amino acid.

Key pharmacokinetic parameters determined in these studies include:

Clearance (CL): The rate at which the compound is removed from the body.

Volume of Distribution (Vss): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the concentration of the compound in the body to be reduced by one-half.

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Tracer kinetic studies using isotopically labeled compounds are often employed to gain insights into metabolic pathways and rates of tissue uptake. nih.gov These principles are applied to assess how amino acid derivatives are metabolized and to establish a framework for understanding their physiological effects. nih.gov For instance, studies on other novel derivative compounds in rats have successfully used methods like RP-HPLC to quantify plasma concentrations and determine key pharmacokinetic profiles, including elimination half-life, clearance, and oral bioavailability. mdpi.com

Assessment of Effects in Models of Metabolic Dysregulation and Proliferative Diseases (e.g., tumor xenograft models, pulmonary hypertension)

Research into glutamine metabolism has identified it as a critical pathway in various diseases characterized by cellular proliferation and metabolic shifts. Consequently, analogues and derivatives of glutamine are investigated for their therapeutic potential in these conditions.

Tumor Xenograft Models Many cancer cells exhibit a dependency on glutamine for energy and biosynthesis, a phenomenon known as "glutamine addiction". nih.gov This makes glutamine metabolism a promising target for cancer therapy. nih.govecancer.org Preclinical studies using tumor xenograft models in mice, where human cancer cells are implanted and grown, are a cornerstone of this research.

Investigations into glutamine analogues have shown they can impair cancer cell proliferation. nih.gov For example, inhibiting the enzyme glutaminase (B10826351) (GLS), which catalyzes the first step in glutaminolysis, has been shown to block cancer cell growth in vitro and in vivo. ecancer.org Furthermore, a prodrug of a glutamine antagonist, JHU083, demonstrated significant anti-tumor efficacy in immunocompetent murine models by not only targeting cancer cells but also by remodeling the tumor microenvironment to be more immune-stimulatory. researcher.lifenih.gov Studies in patient-derived xenografts of clear cell renal cell carcinoma have shown that these tumors engage in both oxidative and reductive glutamine metabolism, and that glutaminase inhibition can suppress tumor growth. cam.ac.uk The avidity of tumors for glutamine has also led to the development of imaging techniques, such as using 18F-labeled glutamine tracers in PET scans, to visualize and measure glutamine uptake in preclinical xenograft models. mdpi.comgrantome.com

Pulmonary Hypertension Pulmonary hypertension (PH) is another condition linked to metabolic dysregulation, sharing some characteristics with cancer metabolism, such as a shift towards increased glutaminolysis to support hyperproliferative vascular cells. frontiersin.orgresearchgate.net Animal models of PH, often induced by agents like monocrotaline (B1676716) in rats, are crucial for studying these pathways. nih.gov

Studies have reported a significant increase in glutamine uptake and metabolism in the pulmonary vasculature and the right ventricle in both animal models and human patients with PH. frontiersin.orgnih.gov This has led to the investigation of glutamine metabolism as a therapeutic target. For instance, the use of glutaminase inhibitors has shown promise in ameliorating the progression of PH in preclinical models. frontiersin.org This research suggests that compounds designed to modulate glutamine pathways could have therapeutic applications in diseases driven by vascular and cardiac remodeling. frontiersin.orgmdpi.comcnrs.fr

Neurobiological Research in Animal Systems (e.g., NMDAR imaging, acetylcholinesterase maintenance in denervated ganglia of cats)

Glutamine and its derivatives play a vital role in the central nervous system, primarily through the glutamate-glutamine cycle which is essential for neurotransmission.

NMDAR Imaging The N-methyl-D-aspartate receptor (NMDAR) is a key receptor for the excitatory neurotransmitter glutamate (B1630785). Its dysfunction is implicated in numerous neurological disorders. In vivo imaging of NMDARs using techniques like Positron Emission Tomography (PET) is a significant area of research for diagnosing and understanding these conditions. radiologykey.com However, developing effective radiotracers has been challenging. nih.govnih.govresearchgate.net

Most strategies for developing NMDAR imaging agents have focused on modifying NMDAR antagonists, such as MK-801 or memantine (B1676192) derivatives, rather than glutamine-based compounds. radiologykey.comnih.gov These agents typically target the ion channel (PCP-binding site), the glycine-binding site, or the ifenprodil-binding site on the receptor complex. radiologykey.com While glutamine is the precursor to the primary agonist, glutamate, research into glutamine derivatives for direct NMDAR imaging is not prominent.

Acetylcholinesterase Maintenance in Denervated Ganglia of Cats A significant body of research has focused on the neurotrophic effects of the glutamine-containing dipeptide, Glycyl-L-glutamine (Gly-Gln). These studies have often used a model of the preganglionically denervated superior cervical ganglion in cats. Denervation typically leads to a sharp decline in the content of neurotransmitter-related enzymes like acetylcholinesterase (AcChoEase) and butyrylcholinesterase (BtChoEase).

Empirical findings show that infusion of Gly-Gln can maintain the levels of these enzymes in the denervated ganglion. nih.govpnas.org Specifically, a 24-hour infusion of Gly-Gln was found to significantly enhance the monomeric (G1) and tetrameric (G4) forms of acetylcholinesterase 48 hours after denervation compared to controls. pnas.org This suggests the dipeptide acts at a stage prior to the aggregation of the G1 form into higher polymers, possibly by regulating the transcription of the DNA for acetylcholinesterase. pnas.orgnih.gov

Evaluation of Modulatory Effects on Host Physiology (e.g., immune responses, stress attenuation)

Glutamine is recognized as a conditionally essential amino acid, particularly during periods of physiological stress, due to its critical role in immune function and cellular protection.

Immune Responses Glutamine is a primary fuel for rapidly dividing cells, including lymphocytes and macrophages, and its consumption by immune cells can be equal to or greater than that of glucose. nih.govmdpi.com Preclinical studies have established that glutamine is essential for lymphocyte proliferation, cytokine production, and the phagocytic activities of macrophages. nih.govresearchgate.net

In animal models, glutamine supplementation has been shown to modulate immune responses in various stress conditions. For example, in immobilized rats, oral glutamine supplementation attenuated inflammation and oxidative stress. nih.gov In heat-stressed broilers, dietary glutamine improved immune function by enhancing antioxidant enzyme activities and decreasing the content of malondialdehyde (MDA), a marker of oxidative damage. mdpi.com

Stress Attenuation The physiological benefits of glutamine extend to attenuating the broader impacts of stress. In a mouse model of chronic immobilization stress, a glutamine-supplemented diet was found to prevent deleterious changes in the prefrontal cortex. researchgate.netdntb.gov.ua Specifically, stress was shown to decrease levels of key glutamate and glutamine transporters, an effect that was ameliorated by glutamine supplementation. researchgate.net

Furthermore, research in rats subjected to oxidative stress induced by diquat (B7796111) showed that glutamine supplementation could partially counteract the resulting metabolic disruptions, providing new insights into its protective effects. rsc.org These findings underscore the role of glutamine in maintaining cellular homeostasis and function during periods of intense physiological stress.

Future Directions and Scholarly Perspectives

Design and Synthesis of Next-Generation N-2-mercaptoethylglutamine Analogues

The future development of Glutamine, N-2-mercaptoethyl- as a therapeutic agent will heavily rely on the design and synthesis of next-generation analogues with improved pharmacological properties. The primary goals for creating these analogues will be to enhance potency, selectivity, metabolic stability, and bioavailability while minimizing potential off-target effects.

Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.gov These studies involve systematically modifying the chemical structure of Glutamine, N-2-mercaptoethyl- and evaluating how these changes affect its biological activity. Key modifications could include:

Modification of the Glutamine Core: Altering the amide group or the carboxylic acid of the glutamine backbone could influence binding affinity to target proteins and modulate its metabolic fate.

Alterations to the Thiol Group: The reactivity of the thiol group is a key feature. Modifications could involve creating prodrugs where the thiol is temporarily masked to improve stability and cellular uptake, or replacing it with other functional groups to fine-tune its reactivity and binding characteristics.

Varying the Ethyl Linker: The length and flexibility of the ethyl linker connecting the glutamine and mercapto groups can be altered to optimize the spatial orientation of the molecule for better interaction with its biological target.

Synthetic strategies will likely involve multi-step chemical synthesis to create a library of diverse analogues. mdpi.com For instance, researchers might explore different protecting group strategies for the thiol and amine functionalities to achieve regioselective modifications. The successful synthesis of these analogues will provide a toolbox of compounds for further biological evaluation, ultimately leading to the identification of candidates with superior therapeutic profiles. nih.gov

Discovery of Novel Biological Targets and Pathways

A critical area of future research will be the identification and validation of the biological targets and pathways modulated by Glutamine, N-2-mercaptoethyl- and its analogues. Given its structure, the compound could potentially interact with a variety of biological systems.

Initial hypotheses for its mechanism of action may focus on pathways involving glutamine metabolism. Glutamine is a key substrate for enzymes like glutaminase (B10826351), which plays a role in cellular energy production and biosynthesis. nih.gov Therefore, Glutamine, N-2-mercaptoethyl- could act as an inhibitor or modulator of such enzymes. The principal initial product of the metabolism of nitrogen sources like N2 and NH4+ in some organisms is glutamine, which is then converted to glutamate (B1630785). nih.gov Investigating the influence of N-2-mercaptoethylglutamine on the enzymes involved in these processes, such as glutamine synthetase and glutamate synthase, could reveal key insights into its biological effects. nih.gov

Furthermore, the presence of the thiol group suggests a potential role in redox-sensitive pathways. Thiols can participate in disulfide exchange reactions with cysteine residues in proteins, thereby altering their structure and function. This opens up the possibility that Glutamine, N-2-mercaptoethyl- could modulate signaling pathways that are regulated by cellular redox status.

Future research will employ a range of biochemical and cell-based assays to screen for potential protein targets. Techniques such as affinity chromatography, yeast two-hybrid systems, and computational docking studies will be instrumental in identifying direct binding partners. mdpi.com Once potential targets are identified, further studies will be needed to elucidate the downstream effects on cellular signaling and metabolic pathways.

Application of Advanced '-Omics' Technologies in Research

The application of advanced '-omics' technologies will be indispensable for gaining a comprehensive understanding of the biological effects of Glutamine, N-2-mercaptoethyl-. nih.govresearchgate.net These high-throughput techniques allow for the simultaneous analysis of thousands of molecules, providing a systems-level view of cellular responses to the compound. nih.gov

The main '-omics' technologies and their potential applications in the study of Glutamine, N-2-mercaptoethyl- are summarized in the table below.

TechnologyDescriptionApplication in N-2-mercaptoethylglutamine Research
Genomics The study of the complete set of DNA (the genome) of an organism. nih.govTo identify genetic factors that may influence an individual's response to the compound.
Transcriptomics The analysis of the complete set of RNA transcripts (the transcriptome) in a cell or organism. nih.govTo determine how the compound alters gene expression patterns and identify affected signaling pathways.
Proteomics The large-scale study of proteins, their structures, and functions. cornell.edunih.govTo identify proteins that directly bind to the compound, and to quantify changes in protein expression and post-translational modifications. mdpi.com
Metabolomics The comprehensive analysis of small molecule metabolites in a biological system. cornell.edunih.govTo map the changes in metabolic pathways caused by the compound and identify biomarkers of its activity. researchgate.net

By integrating data from these different '-omics' platforms, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers for monitoring its therapeutic effects. mdpi.com For instance, combining proteomics and metabolomics could reveal how the compound's interaction with a target protein leads to specific changes in cellular metabolism. mdpi.com

Development of Targeted Delivery and Release Systems

To maximize the therapeutic efficacy of Glutamine, N-2-mercaptoethyl- and minimize potential side effects, the development of targeted delivery and release systems will be essential. nih.govakm.ru These systems are designed to deliver the drug specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure. mdpi.com

A variety of nanocarriers could be explored for the targeted delivery of this compound. These include liposomes, polymeric nanoparticles, and micelles. nih.gov The surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on diseased cells. nih.govnih.gov

In addition to targeted delivery, controlled-release formulations can be developed to maintain therapeutic drug concentrations over an extended period. mdpi.com This can be achieved by encapsulating the drug within biodegradable polymers or hydrogels that release the compound at a predetermined rate. nih.govnims.go.jp The release can be triggered by specific physiological conditions, such as changes in pH or the presence of certain enzymes. nih.gov

The table below outlines some potential drug delivery systems for Glutamine, N-2-mercaptoethyl-.

Delivery SystemDescriptionPotential Advantages
Liposomes Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.govBiocompatible, can carry a wide range of drugs, and their surface can be easily modified for targeting.
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers. mdpi.comOffer controlled and sustained drug release, and can protect the drug from degradation. mdpi.com
Hydrogels Three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. nih.govBiocompatible, can provide sustained release, and can be designed to be responsive to environmental stimuli.
Micelles Self-assembling nanosized structures with a hydrophobic core and a hydrophilic shell.Can solubilize poorly water-soluble drugs and can be designed for targeted delivery.

The rational design of these delivery systems will be crucial for translating the therapeutic potential of Glutamine, N-2-mercaptoethyl- into effective clinical applications. nih.gov

Refinement of Preclinical Models for Mechanistic Insight

The evaluation of Glutamine, N-2-mercaptoethyl- in relevant preclinical models is a critical step in its development. nih.gov These models are essential for understanding the compound's mechanism of action, assessing its efficacy, and predicting its behavior in humans. nih.gov

A combination of in vitro and in vivo models will be necessary. In vitro models, such as cell cultures and organoids, allow for high-throughput screening of the compound and its analogues and can provide initial insights into its cellular effects. mdpi.com More complex three-dimensional (3D) culture systems and organ-on-a-chip platforms can better mimic the microenvironment of human tissues. mdpi.com

In vivo models, particularly genetically engineered mouse models (GEMMs), are invaluable for studying the compound's effects in a whole organism. nih.govnih.gov GEMMs can be designed to replicate specific aspects of human diseases, allowing for the assessment of therapeutic efficacy in a more clinically relevant context. nih.gov Humanized mouse models, in which components of the human immune system are introduced into immunodeficient mice, can be particularly useful for evaluating immunomodulatory effects. mdpi.com

The table below compares different types of preclinical models.

Model TypeDescriptionAdvantagesLimitations
2D Cell Culture Cells grown in a single layer on a flat surface.High-throughput, low cost, easy to manipulate.Lacks the complexity of native tissue architecture.
3D Organoids Self-organizing 3D structures grown from stem cells that mimic the structure and function of an organ. mdpi.comMore physiologically relevant than 2D cultures.More complex and costly to maintain.
Organ-on-a-Chip Microfluidic devices that simulate the activities, mechanics, and physiological response of entire organs and organ systems. mdpi.comAllows for the study of multi-organ interactions.Technologically complex and still an emerging technology.
Genetically Engineered Mouse Models (GEMMs) Mice with specific genetic modifications to mimic human diseases. nih.govnih.govAllows for the study of disease progression and therapeutic response in a whole organism.May not fully recapitulate all aspects of human disease. mdpi.com
Xenograft Models Human tumor cells are implanted into immunodeficient mice. nih.govUseful for studying the effects of drugs on human tumors.The lack of a functional immune system is a major drawback.

The continual refinement of these preclinical models will be crucial for gaining deeper mechanistic insights into the action of Glutamine, N-2-mercaptoethyl- and for making more accurate predictions of its clinical potential. nih.gov

Q & A

Q. How does N-2-mercaptoethyl-glutamine interact with redox-sensitive signaling pathways (e.g., Nrf2/Keap1)?

  • Methodology : Employ siRNA knockdowns or pharmacological inhibitors (e.g., ML385 for Nrf2) in stress models (e.g., oxidative or endoplasmic reticulum stress). Measure downstream targets (e.g., HO-1, GCLC) via qPCR and Western blot. Redox biosensors (e.g., roGFP) can dynamically track cellular responses in live cells .

Methodological Notes

  • Data Contradiction Analysis : Use meta-regression to assess heterogeneity in published results, adjusting for variables like cell type, assay sensitivity, and compound purity .
  • Experimental Design : Pilot studies should define optimal dosing ranges and exposure times, leveraging fractional factorial designs to minimize resource use .
  • Statistical Validation : Apply mixed-effects models to account for batch variability in multi-institutional studies. Power analyses must predefine sample sizes to detect biologically relevant effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.